Corticotropin-releasing factor (human)

Description

BenchChem offers high-quality Corticotropin-releasing factor (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corticotropin-releasing factor (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONBLHJMVUBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C208H344N60O63S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4757 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

history of corticotropin-releasing factor discovery

An In-depth Technical Guide to the Discovery of Corticotropin-Releasing Factor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, marked a pivotal moment in neuroendocrinology, culminating decades of research into the brain's control over the pituitary-adrenal axis. Initially hypothesized as a "chemo-transmitter" by Geoffrey Harris, its isolation was the object of a fierce scientific race. This guide details the historical context, the key experimental methodologies that enabled its isolation and characterization, and the subsequent discoveries that revealed a complex family of related peptides and receptors. We provide a technical overview of the bioassays, purification strategies, and structural elucidation techniques employed, alongside a summary of the CRF signaling pathway. This document serves as a comprehensive resource for professionals seeking to understand the foundational science behind one of the principal regulators of the stress response.

A Historical Overview: From Hypothesis to Isolation

The journey to identify Corticotropin-Releasing Factor (CRF), also known as Corticotropin-Releasing Hormone (CRH), was a multi-decade endeavor that fundamentally shaped the field of neuroendocrinology.[1][2]

The Conceptual Genesis: The Portal Vessel Chemotransmitter Hypothesis

The theoretical groundwork for CRF's existence was laid by Geoffrey Harris in the mid-20th century.[3] Harris proposed the "portal vessel chemotransmitter hypothesis," which posited that nerve fibers in the hypothalamus release chemical messengers into the hypophysial portal blood vessels.[4][5] These substances would then travel to the anterior pituitary gland to regulate its hormone secretion.[5][6] This neurohumoral concept was a revolutionary departure from the prevailing view of direct neural control and set the stage for a search for these elusive "releasing factors."[5]

The Great Race: The Quest for Hypothalamic Hormones

By the 1960s and 1970s, a highly competitive race to isolate and identify these hypothalamic factors was underway, primarily between the laboratories of Roger Guillemin at Baylor College of Medicine (and later the Salk Institute) and Andrew Schally.[7][8][9] This intense rivalry spurred rapid advancements in peptide chemistry and bioassay development.[9] Early work by Guillemin's team, which included co-culturing hypothalamic and pituitary cells, provided crucial experimental evidence that the hypothalamus produced a humoral signal capable of stimulating adrenocorticotropic hormone (ACTH) release from pituitary cells.[7]

The challenge was immense, requiring the processing of enormous quantities of brain tissue to obtain minuscule amounts of the active peptides. Guillemin's lab, for instance, collected and processed nearly 500,000 sheep hypothalami to isolate the first releasing factor, TRH.[7][8]

The Breakthrough: Wylie Vale and the Characterization of Ovine CRF

Wylie Vale, who began as a postdoctoral fellow in Roger Guillemin's lab, would become a central figure in the CRF story.[10][11] After establishing his own laboratory at the Salk Institute, Vale, along with colleagues Jean and Catherine Rivier and Joachim Spiess, focused intensely on isolating CRF, which had proven to be the most challenging of the releasing factors.[1][10][12]

Their persistence paid off in 1981 when they reported the successful isolation, sequencing, and characterization of a 41-amino acid peptide from ovine (sheep) hypothalamic extracts.[1][10] This peptide, which they named corticotropin-releasing factor, showed potent activity in stimulating the secretion of ACTH and β-endorphin from cultured pituitary cells.[1] The discovery was a landmark achievement, finally identifying the "Holy Grail" of neuroendocrinology that had been sought for over 30 years.[12] Following this initial discovery, CRF was isolated and sequenced from other species, including pig, rat, and human.[13][14][15]

Core Experimental Protocols in CRF Discovery

The isolation of CRF was dependent on the synergistic development of sensitive bioassays, multi-step purification techniques, and advanced methods for peptide sequencing.

Bioassays for Tracking Biological Activity

A critical component of the discovery process was the ability to detect and quantify CRF activity in hypothalamic extracts and their subsequent fractions.

Methodology: In Vitro Pituitary Cell Culture Bioassay

This assay, refined by Wylie Vale's group, was instrumental due to its increased speed and sensitivity compared to in vivo methods.[10]

-

Tissue Harvest: Anterior pituitary glands were collected from rats.

-

Cell Dispersion: The glands were minced and enzymatically digested (e.g., with trypsin or collagenase) to create a single-cell suspension.

-

Cell Culture: The dispersed pituitary cells (corticotropes) were plated in culture dishes and maintained for 2-3 days to allow for recovery and adherence.

-

Stimulation: Column fractions from the purification process were added to the cultured cells.

-

Quantification: After a set incubation period, the culture medium was collected and assayed for ACTH content, typically by radioimmunoassay (RIA).

-

Endpoint: An increase in ACTH secretion relative to control (untreated) cells indicated the presence of CRF activity in the tested fraction.

Other bioassay systems were also employed, including a coupled isolated pituitary cell-adrenal cell system, where the final readout was the production of corticoids by the adrenal cells.[16][17]

Tissue Extraction and Multi-Step Purification

Isolating a single peptide from a complex mixture like brain tissue required a meticulous, multi-stage purification strategy. The process started with hundreds of thousands of hypothalamic fragments.[8]

Methodology: Purification Workflow

-

Initial Extraction: Hypothalamic tissue (ovine or porcine) was homogenized in acidic conditions (e.g., 0.2 M HCl with acetone) to simultaneously extract peptides and precipitate larger proteins and proteases, thereby minimizing degradation of the target factor.[16]

-

Gel Filtration Chromatography: The crude extract was first passed through a size-exclusion column, such as Sephadex G-25. This step separated molecules based on their size, providing an initial enrichment of the CRF-containing fractions.[13]

-

Ion-Exchange Chromatography: Fractions showing CRF bioactivity were then subjected to ion-exchange chromatography on a matrix like carboxymethylcellulose (CMC).[16] This technique separates peptides based on their net charge at a specific pH, allowing for the removal of many contaminating peptides.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most powerful purification step involved RP-HPLC. This high-resolution technique separates peptides based on their hydrophobicity. By applying the sample to a C18 column and eluting with a gradient of increasing organic solvent (e.g., acetonitrile), researchers were able to purify CRF to homogeneity.[13]

Structural Elucidation

Once a pure peptide was obtained, its primary structure (amino acid sequence) was determined.

Methodology: Peptide Sequencing

-

N-Terminal Sequencing: The purified peptide was subjected to automated Edman degradation using a gas-phase sequencer. This method sequentially removes, identifies, and quantifies the N-terminal amino acid, cycle by cycle.

-

Peptide Fragmentation: To confirm the sequence and overcome limitations of the sequencer, the full-length peptide was often cleaved into smaller fragments using chemical (e.g., cyanogen (B1215507) bromide, which cleaves at methionine residues) or enzymatic methods.[13]

-

Fragment Sequencing: These smaller fragments were then purified by HPLC and individually sequenced.

-

Sequence Reconstruction: By analyzing the overlapping sequences of the different fragments, the complete 41-amino acid sequence of CRF was reconstructed.[13]

-

C-Terminal Analysis: The C-terminal residue was often confirmed using enzymes like carboxypeptidase Y.[13]

The CRF System: Receptors and Related Ligands

The isolation of CRF in 1981 was not the end of the story but rather the beginning of a new chapter. The subsequent years saw the discovery of a complex system of receptors, related peptides, and a binding protein, which broadened the physiological role of CRF far beyond just ACTH regulation.

-

CRF Receptors: Using molecular cloning techniques, two distinct G-protein coupled receptors for CRF were identified: CRF Receptor 1 (CRFR1) and CRF Receptor 2 (CRFR2).[10][18][19] These receptors exhibit different anatomical distributions and pharmacological profiles, mediating distinct physiological and behavioral responses to stress.[18][20] Further complexity arises from splice variants of the CRF2 receptor (CRF2α, CRF2β, and CRF2γ).[19][21]

-

CRF-Related Peptides (Urocortins): Three additional CRF-like peptides were discovered in mammals: Urocortin 1, Urocortin 2, and Urocortin 3.[18][22] These peptides, along with non-mammalian homologs like sauvagine (B13155) and urotensin I, form the CRF peptide family and show varying affinities for the two receptor subtypes.[18][23]

-

CRF-Binding Protein (CRF-BP): A specific binding protein was identified that can sequester CRF, modulating its availability to bind to its receptors.[22][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and characterization of the CRF system.

| Parameter | Value / Description | Source |

| Peptide Characteristics | ||

| Ovine CRF Length | 41 amino acids | [1][18] |

| Human/Rat CRF Length | 41 amino acids | [18] |

| Porcine CRF Length | 41 amino acids | [13] |

| Bioactivity | ||

| Partially Purified Porcine CRF | Minimal effective dose of ~1-2 µg/mL for ACTH release in vitro | [16] |

| Clinical Test Dose | ||

| Human CRH Challenge Test | 1 µg/kg body weight (IV) | [25] |

| Molecule | Key Characteristics | Source |

| CRF Receptors | ||

| CRF Receptor 1 (CRFR1) | High-affinity receptor for CRF and Urocortin 1. Widely distributed in the CNS and pituitary. Primarily mediates the acute stress response. | [18][19] |

| CRF Receptor 2 (CRFR2) | Higher affinity for Urocortins than for CRF. More discrete CNS distribution. Implicated in anxiety, feeding behavior, and cardiovascular function. | [18][19] |

| CRF Family Ligands | ||

| Urocortin 1 (UCN1) | 40-amino acid peptide. Binds with high affinity to both CRFR1 and CRFR2. | [18] |

| Urocortin 2 (UCN2) | 38-amino acid peptide. Selective agonist for CRFR2. | [18] |

| Urocortin 3 (UCN3) | 38-amino acid peptide. Highly selective agonist for CRFR2. | [18] |

Visualizations of Key Processes

Experimental Workflow for CRF Isolation and Characterization

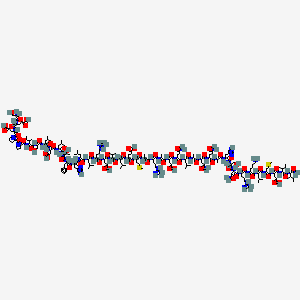

Caption: Experimental workflow for the isolation and characterization of CRF.

Simplified CRF Signaling Pathway

Caption: Simplified signaling pathways activated by CRF receptor binding.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Parallel trajectories in the discovery of the SCN-OVLT and Pituitary Portal pathways: Legacies of Geoffrey Harris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 60 YEARS OF NEUROENDOCRINOLOGY: MEMOIR: Harris' neuroendocrine revolution: of portal vessels and self-priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Third Geoffrey Harris Memorial Lecture. The portal vessels, the hypothalamus and the control of reproductive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Tribute to Roger Guillemin, a pioneer in neuroendocrinology (1924–2024), Nobel Prize in Physiology or Medicine [comptes-rendus.academie-sciences.fr]

- 9. Roger Guillemin: A Century of Life, A Legacy of Endocrine Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minireview: CRF and Wylie Vale: A Story of 41 Amino Acids and a Texan with Grit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wylie Vale - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Isolation and amino acid sequence of corticotropin-releasing factor from pig hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and sequence analysis of the human corticotropin‐releasing factor precursor gene. | The EMBO Journal [link.springer.com]

- 15. Isolation and sequence analysis of the human corticotropin-releasing factor precursor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved methodology for the extraction and partial purification of porcine hypothalamic corticotrophin releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. In Memoriam: Wylie Vale, Jr., Ph.D. (1941–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Corticotropin-Releasing Factor: An Ancient Peptide Family Related to the Secretin Peptide Superfamily [frontiersin.org]

- 24. Identification and characterization of a pituitary corticotropin-releasing factor binding protein by chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CRH (Corticotropin Releasing Hormone) test | Eurofins Biomnis [eurofins-biomnis.com]

The Physiological Role of Corticotropin-Releasing Factor in the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1][2][3] Synthesized and released from the paraventricular nucleus (PVN) of the hypothalamus in response to stress, CRF initiates a precise endocrine cascade that culminates in the adrenal secretion of glucocorticoids.[4][5] This whitepaper provides an in-depth examination of the physiological role of CRF within the HPA axis. It details the molecular mechanisms of CRF synthesis, release, and receptor signaling; presents quantitative data on hormonal responses; outlines key experimental protocols used to investigate the HPA axis; and discusses the implications for therapeutic drug development.

Introduction: The HPA Axis and the Central Role of CRF

The hypothalamic-pituitary-adrenal (HPA) axis is a highly conserved neuroendocrine system essential for maintaining homeostasis and orchestrating the body's response to a multitude of stressors, be they physical, emotional, or environmental.[6][7] The activation of this axis results in a series of coordinated physiological changes, including the mobilization of energy resources, which are critical for survival.[6][8]

The entire cascade is initiated by corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone (CRH).[2][6] CRF acts as the primary upstream regulator, triggering a chain reaction of hormonal signals that travel from the brain to the adrenal glands.[8] Dysregulation of the HPA axis and aberrant CRF signaling are implicated in the pathophysiology of numerous stress-related disorders, including major depression, anxiety disorders, and post-traumatic stress disorder (PTSD), making the CRF system a critical target for novel therapeutic interventions.[2][9][10]

CRF Synthesis and Neurosecretion

CRF is a 41-amino acid peptide derived from a larger 196-amino acid preprohormone.[2] Its primary site of synthesis for HPA axis regulation is the parvocellular neurosecretory cells within the paraventricular nucleus (PVN) of the hypothalamus.[1][7] The synthesis and release of CRF are tightly controlled by a variety of neuronal inputs that converge on the PVN, integrating information from different brain regions, including the limbic system, which processes emotion and memory.[7][11]

In response to a stressor, these neurosecretory neurons are activated and release CRF from their terminals in the median eminence.[2] From here, CRF enters the hypothalamo-hypophyseal portal system, a dedicated microcirculation that directly connects the hypothalamus to the anterior pituitary gland, ensuring a rapid and targeted delivery of the neuropeptide.[2][12]

CRF Receptor Signaling in the Anterior Pituitary

Upon reaching the anterior pituitary, CRF binds to its specific receptors on the surface of corticotrope cells.[12] The actions of CRF are mediated by two types of G protein-coupled receptors, the CRF type 1 receptor (CRFR1) and the CRF type 2 receptor (CRFR2).[1][2] Within the anterior pituitary, it is the CRFR1 that predominantly mediates the stimulatory effect of CRF on adrenocorticotropic hormone (ACTH) synthesis and secretion.[1][3][13]

The binding of CRF to CRFR1 initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs).[13][14] This triggers the following intracellular signaling cascade:

-

Adenylyl Cyclase Activation: The activated Gαs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[7][15]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate cAMP-dependent protein kinase (PKA).[15]

-

POMC Gene Expression and ACTH Release: PKA phosphorylates various downstream targets, including transcription factors that increase the expression of the proopiomelanocortin (POMC) gene.[7][13] The POMC prohormone is then processed to yield several bioactive peptides, most notably ACTH.[5] PKA activation also stimulates the exocytosis of vesicles containing pre-synthesized ACTH, leading to its rapid release into the systemic circulation.[7]

Downstream Effects: ACTH and Glucocorticoid Secretion

Once released into the bloodstream, ACTH travels to the adrenal glands, which are located on top of the kidneys.[7][8] ACTH specifically targets the adrenal cortex, where it binds to the melanocortin 2 receptor (MC2R).[4] This interaction stimulates the synthesis and secretion of glucocorticoids—primarily cortisol in humans and corticosterone (B1669441) in most rodents.[4][7]

Glucocorticoids are the final effectors of the HPA axis. They exert a wide range of metabolic, cardiovascular, and immunological effects to help the body cope with stress.[7] A critical function of glucocorticoids is to provide negative feedback to the HPA axis. Elevated glucocorticoid levels act on receptors in the hypothalamus and pituitary to inhibit the synthesis and release of CRF and ACTH, respectively, thereby shutting down the stress response and restoring homeostasis.[6]

// Negative Feedback Cortisol -> Pituitary [label="Negative Feedback (-)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Cortisol -> Hypothalamus [label="Negative Feedback (-)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption="Overview of the Hypothalamic-Pituitary-Adrenal (HPA) Axis."

Quantitative Data on HPA Axis Hormones

The function of the HPA axis is often assessed by measuring the circulating levels of its key hormones at baseline and in response to stimulation. The following tables summarize representative quantitative data from human studies.

Table 1: Basal and Stimulated Plasma Hormone Concentrations in Healthy Adults

| Parameter | Condition | Mean Value | Unit | Reference |

| ACTH | Morning (8-10 a.m.) | 22 | pg/mL | [16] |

| Evening (10-11 p.m.) | 9.6 | pg/mL | [16] | |

| Peak after 500 µg oCRF | ~3.6x Basal | Fold Increase | [17] | |

| Cortisol | Morning | 5-25 | µg/dL | |

| Peak after 500 µg oCRF | ~2.3x Basal | Fold Increase | [17] |

Table 2: Pharmacokinetic Properties of Exogenous CRF in Healthy Adults

| Parameter | Value | Unit | Reference |

| Half-life (hCRF) | 9 | minutes | [18][19] |

| Half-life (oCRF) | 18 | minutes | [18][19] |

| Metabolic Clearance (hCRF) | 2.72 | mL/min/kg | [19] |

Key Experimental Protocols

The elucidation of CRF's role in the HPA axis has been made possible by a variety of experimental techniques. Detailed below are protocols for cornerstone and modern methodologies used in HPA axis research.

CRF Stimulation Test

This test is a fundamental clinical and research tool used to assess the integrity of the pituitary-adrenal axis by evaluating the ACTH and cortisol response to an exogenous CRF challenge.[17][20]

-

Objective: To measure the responsiveness of pituitary corticotrophs to CRF stimulation.

-

Protocol:

-

Patient Preparation: The subject fasts overnight. An intravenous (IV) catheter is inserted at least 30 minutes before the test begins to minimize stress-induced HPA activation.

-

Baseline Sampling: Blood samples are collected at -15 and 0 minutes to establish baseline levels of plasma ACTH and cortisol.

-

CRF Administration: A bolus of synthetic ovine CRF (oCRF) or human CRF (hCRF), typically at a dose of 1 µg/kg or a standard 100 µg dose, is administered intravenously.[17][21]

-

Post-infusion Sampling: Blood samples are collected at specific time points after CRF injection, commonly at 15, 30, 60, 90, and 120 minutes.[17]

-

Analysis: Plasma is separated, and ACTH and cortisol concentrations are measured, typically by immunoassay. The peak response and the area under the curve are calculated. A blunted ACTH response may suggest pituitary dysfunction or receptor downregulation due to chronic hypothalamic CRF hypersecretion.[20]

-

Radioimmunoassay (RIA) for ACTH/CRF

RIA is a highly sensitive in vitro assay used to quantify picogram quantities of hormones like ACTH and CRF in biological fluids.[16][22]

-

Objective: To measure the concentration of a specific hormone in a sample (e.g., plasma).

-

Principle: The assay is based on the principle of competitive binding, where a radiolabeled hormone (tracer) and an unlabeled hormone (from the sample or a standard) compete for a limited number of binding sites on a specific antibody.

-

Protocol:

-

Reagent Preparation: A series of standards with known hormone concentrations are prepared. The specific antibody and the radiolabeled hormone (e.g., ¹²⁵I-ACTH) are diluted in an assay buffer.[23]

-

Assay Setup: A fixed amount of antibody and radiolabeled hormone is added to a set of tubes.

-

Competitive Binding: The standards or unknown samples are added to their respective tubes. The tubes are incubated to allow the labeled and unlabeled hormones to compete for antibody binding sites.

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This can be achieved using a second antibody that precipitates the primary antibody or by using agents like polyethylene (B3416737) glycol.[23]

-

Counting: The radioactivity in the bound fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standards. The concentration of the hormone in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

-

Optogenetic Manipulation of CRF Neurons

Optogenetics is a state-of-the-art technique that uses light to control the activity of genetically modified neurons. It allows for unprecedented temporal and spatial precision in studying the function of specific neural circuits, such as the CRF neurons of the PVN.[24][25]

-

Objective: To selectively activate or inhibit CRF-producing neurons in the PVN to study their direct effect on the HPA axis and behavior.

-

Protocol:

-

Vector Delivery: A viral vector (e.g., adeno-associated virus, AAV) containing the gene for a light-sensitive ion channel (e.g., Channelrhodopsin-2, ChR2, for activation) is constructed. The expression of this gene is placed under the control of a CRF-specific promoter to ensure it is only expressed in CRF neurons.[26] This vector is stereotactically injected into the PVN of a research animal.

-

Opsin Expression: The animal is allowed several weeks for the virus to infect the target neurons and for the light-sensitive opsin to be expressed and integrated into the cell membranes.

-

Light Stimulation: An optical fiber is surgically implanted with its tip positioned above the PVN.

-

In Vivo Manipulation: The animal can be tethered to a laser source. Blue light (for ChR2) is delivered through the optical fiber to precisely activate the CRF neurons at a desired frequency and duration.

-

Measurement: The downstream consequences are measured. This can include collecting blood samples to measure ACTH and corticosterone, or observing changes in stress-related behaviors (e.g., anxiety tests).[24]

-

Conclusion and Future Directions

Corticotropin-releasing factor is unequivocally the master regulator of the HPA axis. Its synthesis in the hypothalamus and subsequent action on the pituitary corticotrophs initiate the hormonal cascade that defines the neuroendocrine response to stress. The intricate mechanisms of its signaling pathway and the tight regulation of its release underscore its central importance in maintaining physiological and psychological homeostasis.

For drug development professionals, the CRF system, particularly the CRFR1 receptor, remains a highly attractive target. A deeper understanding of the molecular nuances of CRF receptor signaling, desensitization, and interaction with binding proteins will be crucial for the development of the next generation of therapeutics for stress-related disorders. Methodologies like optogenetics will continue to be invaluable in dissecting the complex neural circuits that regulate CRF release, paving the way for more targeted and effective interventions.

References

- 1. news-medical.net [news-medical.net]

- 2. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 3. On the role of the corticotropin-releasing hormone signalling system in the aetiology of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Role and action in the pituitary corticotroph of corticotropin-releasing factor (CRF) in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticotropin-releasing hormone (CRH) | Britannica [britannica.com]

- 7. Regulation of adrenocorticotropic hormone secretion: lessons from mice deficient in corticotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of CRF and the hypothalamic-pituitary-adrenal axis in stroke: revisiting temporal considerations and targeting a new generation of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Corticotropin-Releasing Hormone: Biology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Corticotropin-releasing factor test in normal subjects and patients with hypothalamic-pituitary-adrenal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intravenous application of ovine and human corticotropin releasing factor (CRF): ACTH, cortisol and CRF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Corticotropin-releasing factor in humans. I. CRF stimulation in normals and CRF radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

- 21. Corticotropin-releasing factor (CRF): stimulation in normal controls and in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioimmunoassay of corticotropin-releasing hormone: methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human corticotropin (ACTH) radioimmunoassay with synthetic 1--24 ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optogenetic strategies to investigate neural circuitry engaged by stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optogenetic strategies to investigate neural circuitry engaged by stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Optogenetic approaches to characterize the long-range synaptic pathways from the hypothalamus to brain stem autonomic nuclei - PMC [pmc.ncbi.nlm.nih.gov]

The Central Command: An In-depth Technical Guide to CRF Signaling Pathways in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor (CRF) and its related peptides, the urocortins (UCNs), are pivotal orchestrators of the mammalian stress response.[1] Acting within the central nervous system (CNS), this intricate signaling network governs not only the neuroendocrine hypothalamic-pituitary-adrenal (HPA) axis but also modulates a wide array of behavioral, autonomic, and cognitive functions.[1][2] Dysregulation of the CRF system is strongly implicated in the pathophysiology of numerous stress-related psychiatric and neurological disorders, including anxiety, depression, and addiction, making it a critical target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the core CRF signaling pathways in the CNS, detailing the molecular components, downstream cascades, and experimental methodologies used to investigate this vital system.

The Core Components of the CRF System

The CRF system comprises four key ligands and two primary G-protein coupled receptors (GPCRs).

Ligands:

-

Corticotropin-Releasing Factor (CRF): The principal ligand, a 41-amino acid peptide that exhibits high affinity for the CRF1 receptor.[2][3]

-

Urocortin 1 (UCN1): Shows high affinity for both CRF1 and CRF2 receptors.[4]

-

Urocortin 2 (UCN2) and Urocortin 3 (UCN3): These peptides are selective for the CRF2 receptor.[4]

Receptors:

-

CRF Receptor Type 1 (CRF1): Widely distributed throughout the brain, including the neocortex, limbic structures like the amygdala and hippocampus, and brainstem regions.[2][5] It is the primary mediator of the HPA axis response to stress.[1][6]

-

CRF Receptor Type 2 (CRF2): Has a more discrete distribution, with high expression in areas such as the lateral septum, ventromedial hypothalamus, and dorsal raphe nucleus.[2][5] The CRF2 receptor is often associated with the recovery phase of the stress response and anxiolytic-like effects, though its roles are complex and context-dependent.[2]

Quantitative Data: Receptor Binding Affinities

The differential actions of CRF system ligands are largely determined by their binding affinities for the two receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of human CRF system peptides for human CRF receptors.

| Ligand | CRF1 Receptor (Ki, nM) | CRF2 Receptor (Ki, nM) |

| h/rCRF | ~1-10 | ~10-100 |

| hUCN1 | ~1-5 | ~0.5-2 |

| hUCN2 | >1000 | ~1-10 |

| hUCN3 | >1000 | ~1-10 |

Table 1: Binding affinities of human CRF peptides for human CRF receptors. Data compiled from multiple sources.[4][7]

Core Signaling Pathways

Upon ligand binding, CRF receptors undergo a conformational change, allowing them to couple to and activate heterotrimeric G-proteins, initiating downstream intracellular signaling cascades. The primary pathways are the adenylyl cyclase-PKA pathway, the phospholipase C-PKC pathway, and the mitogen-activated protein kinase (MAPK) pathway.

The Gs-Adenylate Cyclase-PKA Pathway

This is considered the canonical signaling pathway for both CRF1 and CRF2 receptors.[8]

-

Activation: Ligand binding promotes coupling to the Gs alpha subunit (Gαs).

-

Second Messenger Production: Activated Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effector: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from and activation of the PKA catalytic subunits.

-

Cellular Response: Activated PKA phosphorylates a multitude of downstream targets, including ion channels and transcription factors. A key target is the cAMP response element-binding protein (CREB).[9] Phosphorylation of CREB at Serine-133 allows it to recruit co-activators like CBP/p300 and initiate the transcription of target genes.[10][11]

The Gq-Phospholipase C-PKC Pathway

Both CRF1 and CRF2 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[12]

-

Activation: Ligand binding facilitates coupling to the Gq alpha subunit (Gαq).

-

Second Messenger Production: Activated Gαq stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effectors: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a diverse range of cellular proteins, influencing neurotransmitter release, ion channel activity, and gene expression.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

CRF receptors can also signal through the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for regulating cell growth, differentiation, and synaptic plasticity.[8] The activation of this pathway by CRF receptors can be complex and involve crosstalk from both PKA and PKC pathways, as well as G-protein independent mechanisms involving β-arrestin.

-

Activation: This can be initiated through various upstream effectors, including Ras-Raf activation, Protein Kinase C (PKC), and transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8]

-

Core Cascade: The central module of this pathway is a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MEK), which in turn phosphorylates and activates a MAP Kinase (ERK1/2).

-

Cellular Response: Activated ERK1/2 translocates to the nucleus where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that underlie long-term cellular adaptations.

Quantitative Data: Second Messenger Generation

The potency of CRF agonists can be quantified by measuring the accumulation of second messengers like cAMP. The EC50 value represents the concentration of an agonist that gives 50% of the maximal response.

| Agonist | Cell Line | Receptor | EC50 for cAMP accumulation (nM) |

| CRF | HEK 293 | CRF1 | ~1-10 |

| CRF | HEK 293 | CRF2 | ~10-30 |

| Sauvagine | HEK 293 | CRF1 | ~0.1-1 |

Table 2: Representative EC50 values for agonist-stimulated cAMP accumulation in cells expressing CRF receptors. Actual values can vary depending on the cell line and assay conditions.[13][14]

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

a. Membrane Preparation:

-

Homogenize brain tissue or cultured cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

b. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a radiolabeled ligand (e.g., [¹²⁵I]-Tyr-Sauvagine or [³H]-CRF) at a fixed concentration, and varying concentrations of an unlabeled competing ligand.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the log concentration of the competing ligand.

-

Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC50 value of the competing ligand.

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the Gs-AC-PKA pathway.

a. Cell Culture and Treatment:

-

Culture cells endogenously or recombinantly expressing the CRF receptor of interest in 96-well plates.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g., 15-30 minutes).

b. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Competition between cellular cAMP and the d2-labeled cAMP for the antibody results in a change in the FRET signal.[15][16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction on a plate coated with an anti-cAMP antibody, followed by detection with an enzyme-conjugated secondary antibody and a colorimetric substrate.

-

c. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway.

a. Cell Treatment and Lysis:

-

Culture cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with the CRF agonist for various time points or at various concentrations.

-

Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

b. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

c. Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Express the results as the ratio of p-ERK to total ERK.

-

Plot the normalized p-ERK levels against time or agonist concentration.

Conclusion

The CRF signaling system in the central nervous system is a complex and multifaceted network that is fundamental to the regulation of stress and homeostasis. The signaling diversity, arising from two receptor subtypes with distinct ligand affinities and the ability to couple to multiple G-proteins and downstream pathways, provides a sophisticated mechanism for fine-tuning physiological and behavioral responses. A thorough understanding of these pathways, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the continued development of novel therapeutics targeting stress-related disorders. The intricate interplay between the Gs-PKA, Gq-PKC, and MAPK/ERK cascades represents a rich landscape for future research and drug discovery efforts.

References

- 1. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Recognition of Corticotropin-releasing Factor by Its G-protein-coupled Receptor CRFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Hormone Recognition by the Human CRFR2α G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Corticotropin-Releasing Factor (CRF) and CRF-Related Peptides in the Social Behavior of Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition of corticotropin-releasing factor by its G-protein-coupled receptor CRFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 9. Transcriptional regulation by the phosphorylation-dependent factor CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The transcription factor CREB regulates epithelial-mesenchymal transition of lens epithelial cells by phosphorylation-dependent and phosphorylation-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CREB regulation of BK channel gene expression underlies rapid drug tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of PKC signaling in CRF-induced modulation of startle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in orchestrating the body's response to stress.[1][2] Dysregulation of the CRF system is strongly implicated in the pathophysiology of a range of stress-related psychiatric conditions, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and anxiety disorders.[3][4] This whitepaper provides a comprehensive technical overview of the CRF system's involvement in these disorders, summarizing key signaling pathways, preclinical and clinical findings with CRF receptor antagonists, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using DOT language diagrams.

The CRF System: Ligands and Receptors

The CRF system comprises CRF, the related urocortin peptides (UCN1, UCN2, UCN3), and two primary G-protein coupled receptor subtypes: the CRF1 receptor (CRF1R) and the CRF2 receptor (CRF2R).[5][6] These components are widely distributed throughout the central nervous system (CNS) and periphery, mediating a broad spectrum of physiological and behavioral responses to stress.[7][8]

-

Corticotropin-Releasing Factor (CRF): The principal mediator of the endocrine stress response, CRF is synthesized in the paraventricular nucleus (PVN) of the hypothalamus.[9] Upon stress, CRF is released into the hypophyseal portal system, where it stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[10] ACTH, in turn, acts on the adrenal cortex to release glucocorticoids (cortisol in humans).[10] This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis.[11] Beyond the HPA axis, CRF acts as a neurotransmitter in extra-hypothalamic brain regions, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus (LC), where it modulates anxiety-like behaviors and autonomic responses.[7][12]

-

Urocortins: Urocortins 1, 2, and 3 are structurally related to CRF and exhibit differential affinities for CRF receptors. They are thought to play a role in fine-tuning the stress response and have been implicated in both anxiogenic and anxiolytic processes depending on the receptor subtype and brain region involved.[5][13]

-

CRF1 Receptor (CRF1R): Widely expressed in the brain, including the neocortex, limbic structures, and brainstem, the CRF1 receptor is considered the primary mediator of the anxiogenic effects of CRF.[5] Activation of CRF1R is necessary to initiate many of the anxiety-like defensive responses to stress.[5] Preclinical studies consistently show that genetic deletion or pharmacological blockade of CRF1R attenuates anxiety-like behaviors and the HPA axis response to stress.[5][14]

-

CRF2 Receptor (CRF2R): The CRF2 receptor has a more restricted distribution in the brain, with high expression in the lateral septum, ventromedial hypothalamus, and dorsal raphe nucleus.[5][7] The role of CRF2R in stress and anxiety is more complex and appears to be context-dependent, with evidence suggesting both anxiolytic and anxiogenic functions.[3][14] Some research posits that CRF2R activation may facilitate the recovery from a stress response.[14]

CRF Signaling Pathways in Stress

CRF receptors are G-protein coupled receptors that can activate multiple intracellular signaling cascades. The primary and best-characterized pathway involves the activation of adenylyl cyclase.

Upon ligand binding, both CRF1R and CRF2R couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.

In addition to the canonical Gs-cAMP-PKA pathway, CRF receptors can also couple to other G-proteins, such as Gq/11, to activate the phospholipase C (PLC) pathway.[5] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).[5] These alternative signaling pathways contribute to the diverse and region-specific effects of CRF. For instance, CRF1 receptor signaling via PLC-PKC has been shown to modulate serotonergic neurotransmission in the prefrontal cortex.[5]

References

- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The CRF system, stress, depression and anxiety – insights from human genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of CRF receptors in anxiety and depression: implications of the novel CRF1 agonist cortagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The diverse role of corticotropin-releasing factor (CRF) and its CRF1 and CRF2 receptors under pathophysiological conditions: Insights into stress/anxiety, depression, and brain injury processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. A new model for the HPA axis explains dysregulation of stress hormones on the timescale of weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity [frontiersin.org]

- 13. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Corticotropin Releasing Factor in Anxiety Disorders: A Translational Research Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Corticotropin-Releasing Factor in Models of Anxiety and Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the body's endocrine, autonomic, and behavioral responses to stress.[1] An extensive body of preclinical and clinical research has implicated dysregulation of the CRF system in the pathophysiology of anxiety and depressive disorders.[2] This technical guide provides an in-depth overview of the role of CRF in established animal models of anxiety and depression, with a focus on the underlying signaling pathways, experimental methodologies, and the therapeutic potential of CRF receptor antagonists. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of stress-related psychiatric disorders and the development of novel therapeutics.

The CRF System: Receptors and Signaling Pathways

The biological effects of CRF are mediated by two distinct G protein-coupled receptors: the CRF1 receptor (CRF1R) and the CRF2 receptor (CRF2R).[1] These receptors are widely distributed throughout the central nervous system, with distinct yet overlapping patterns of expression that underlie their diverse functional roles.[3][4]

CRF1 Receptors

CRF1 receptors are predominantly associated with the initiation of the stress response.[5] High concentrations of CRF1 receptors are found in brain regions critical for the regulation of fear and anxiety, including the amygdala, prefrontal cortex, and hippocampus.[3] Activation of CRF1 receptors is generally considered to be anxiogenic and is a primary driver of the hypothalamic-pituitary-adrenal (HPA) axis activation in response to stress.[2][5] This activation leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent glucocorticoid secretion from the adrenal glands.[6]

The primary signaling cascade initiated by CRF1 receptor activation involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[3][7] However, CRF1 receptors can also couple to other G proteins, such as Gq/11, activating the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3] Furthermore, CRF1 receptor signaling can engage the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK-MAPK) pathway, which is implicated in synaptic plasticity and neuronal function.[3][8]

CRF2 Receptors

The role of CRF2 receptors in anxiety and depression is more complex and appears to be context-dependent.[2] CRF2 receptors are expressed in brain regions such as the lateral septum, ventromedial hypothalamus, and raphe nuclei.[3] Some evidence suggests that CRF2 receptor activation may have anxiolytic effects and can counteract the anxiogenic effects of CRF1 receptor stimulation, potentially playing a role in the restoration of homeostasis following a stress response.[4] However, other studies have indicated that activation of CRF2 receptors in specific brain regions, like the lateral septum, can be anxiogenic.[9] The diverse functions of CRF2 receptors may be attributable to the existence of different splice variants and their coupling to various signaling pathways.[3]

Similar to CRF1 receptors, CRF2 receptors are coupled to Gs and stimulate the adenylyl cyclase pathway.[3] There is also evidence for CRF2 receptor coupling to other signaling cascades, but this is less well-characterized than for CRF1 receptors.[3]

The Hypothalamic-Pituitary-Adrenal (HPA) Axis in Depression Models

A hyperactive HPA axis is one of the most consistent biological findings in patients with major depressive disorder.[10] This hyperactivity is often characterized by elevated cortisol levels, an exaggerated ACTH response to CRF, and impaired glucocorticoid feedback.[10][11] Animal models of depression often aim to replicate this HPA axis dysregulation. Chronic stress protocols, for example, can induce a state of HPA axis hyperactivity similar to that observed in depressed patients.[11]

The prevailing "CRF hypothesis of depression" posits that hyperactivity of CRF neurons in the hypothalamus and extra-hypothalamic brain regions is a critical factor in the development of depressive symptoms.[3] Elevated CRF levels in the cerebrospinal fluid of depressed individuals lend clinical support to this hypothesis.[12] In rodent models, central administration of CRF produces behaviors reminiscent of depression, such as decreased appetite and libido, and altered sleep patterns.[2]

Key Experimental Models and Protocols

A variety of well-validated animal models are used to study the role of CRF in anxiety and depression. These models rely on behavioral readouts that are sensitive to anxiolytic and antidepressant drugs.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[13] The apparatus consists of two open and two enclosed arms, and the test is based on the natural aversion of rodents to open, elevated spaces.[14] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).[15]

-

Habituation: Animals should be habituated to the testing room for at least 30-60 minutes prior to testing.[14]

-

Procedure: Place the animal in the center of the maze, facing a closed arm.[15] Allow the animal to explore the maze for a 5-10 minute session.[14][15]

-

Data Collection: An automated video tracking system is used to record the animal's movement.[14] Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.[14]

-

Cleaning: The maze should be thoroughly cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[14]

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a widely used model to screen for antidepressant efficacy.[16] The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease struggling and adopt an immobile posture.[17] This immobility is interpreted as a state of behavioral despair. Antidepressant drugs typically reduce the duration of immobility.

Detailed Protocol:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[16][17]

-

Procedure: For mice, a single 6-minute session is typically used.[16][18] For rats, a two-day protocol is common, with a 15-minute pre-test on day 1 followed by a 5-6 minute test on day 2.[19]

-

Data Collection: The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is scored by a trained observer or an automated system.[16]

-

Post-Test Care: After the test, animals should be removed from the water, dried with a towel, and placed in a heated cage to prevent hypothermia.[17]

Immunohistochemistry for CRF and CRF Receptors

Immunohistochemistry (IHC) is a crucial technique for visualizing the distribution and density of CRF and its receptors in specific brain regions.

Detailed Protocol (General):

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.[20] Brains are then removed, post-fixed, and cryoprotected in sucrose (B13894) solution.[20]

-

Sectioning: Coronal or sagittal brain sections (e.g., 30-40 µm) are cut on a cryostat or vibratome.[20]

-

Immunostaining:

-

Sections are washed and then incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to reduce non-specific binding.[20]

-

Incubation with a primary antibody specific for CRF or a CRF receptor (e.g., goat anti-CRF) is performed overnight at 4°C.[20][21]

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (ABC) is then applied.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[21]

-

-

Microscopy and Analysis: Stained sections are mounted on slides, coverslipped, and examined under a light microscope. The number of labeled cells or the optical density of the staining can be quantified using image analysis software.

Quantitative Data on CRF Antagonists in Preclinical Models

Numerous non-peptide CRF1 receptor antagonists have been developed and tested in animal models of anxiety and depression.[22] These compounds have consistently demonstrated anxiolytic- and antidepressant-like effects.[1][23]

Table 1: Effects of CRF1 Receptor Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze

| Compound | Species | Dose and Route | % Increase in Open Arm Time (Approx.) | Reference(s) |

| CP-154,526 | Rat | 10-40 mg/kg, i.p. | 100-200% | [23] |

| Antalarmin | Rat | 10-20 mg/kg, i.p. | 50-150% | [9][23] |

| R121919 | Rat | 10-30 mg/kg, p.o. | 100-150% | [24] |

| DMP696 | Mouse | 3-30 mg/kg, p.o. | 50-100% | [23] |

| NBI 34041 | Rat | 10-30 mg/kg, p.o. | 100-200% | [22] |

Table 2: Effects of CRF1 Receptor Antagonists on Depression-Like Behavior in the Forced Swim Test

| Compound | Species | Dose and Route | % Decrease in Immobility (Approx.) | Reference(s) |

| CP-154,526 | Rat | 20-40 mg/kg, i.p. | 30-50% | [3] |

| R121919 | Rat | 10-30 mg/kg, p.o. | 25-40% | [3] |

| Antalarmin | Mouse | 20 mg/kg, i.p. | ~30% | [23] |

| SSR125543A | Rat | 10-30 mg/kg, p.o. | 30-50% | [3] |

Note: The effects of CRF1 antagonists in the FST can be variable and may depend on the specific compound, dose, and experimental conditions.[23]

Conclusion and Future Directions

The evidence overwhelmingly supports a critical role for the CRF system, particularly the CRF1 receptor, in the pathophysiology of anxiety and depression. Animal models have been instrumental in elucidating the neurobiological mechanisms underlying these disorders and have served as valuable platforms for the discovery and development of novel therapeutics. While CRF1 receptor antagonists have shown great promise in preclinical studies, their translation to clinical efficacy has been challenging.[9] Future research should focus on refining animal models to better predict clinical outcomes, exploring the therapeutic potential of targeting CRF2 receptors, and identifying biomarkers to stratify patient populations that are most likely to respond to CRF-based therapies. A deeper understanding of the complex signaling networks regulated by CRF will undoubtedly pave the way for more effective treatments for stress-related psychiatric illnesses.

References

- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CRF system, stress, depression and anxiety – insights from human genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CRF RECEPTOR1 REGULATES ANXIETY BEHAVIOUR VIA SENSITIZATION OF 5-HT2 RECEPTOR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of CRF receptor signaling in stress vulnerability, anxiety, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypothalamo-pituitary-adrenal axis abnormalities in depression: a review and a model | Psychological Medicine | Cambridge Core [cambridge.org]

- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 12. scispace.com [scispace.com]

- 13. Elevated plus maze protocol [protocols.io]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. animal.research.wvu.edu [animal.research.wvu.edu]

- 18. youtube.com [youtube.com]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 20. Neuroanatomical and Functional Characterization of CRF Neurons of the Amygdala using a Novel Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunocytochemical Distribution of Corticotropin-Releasing Hormone Receptor Type-1 (CRF1)-Like Immunoreactivity in the Mouse Brain: Light Microscopy Analysis Using an Antibody Directed Against the C-Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Stress Regulation: A Technical Guide to the Corticotropin-Releasing Factor (CRF) and CRF-Binding Protein (CRF-BP) Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing factor (CRF) is a key mediator of the neuroendocrine and behavioral responses to stress.[1] Its activity is tightly modulated by the corticotropin-releasing factor-binding protein (CRF-BP), a secreted glycoprotein (B1211001) that binds to CRF with high affinity, thereby regulating its bioavailability and interaction with its receptors.[1][2] This technical guide provides an in-depth exploration of the molecular interactions between CRF and CRF-BP, offering a comprehensive resource for researchers in neurobiology, endocrinology, and pharmacology. We delve into the structural basis of their interaction, present quantitative binding data, detail key experimental protocols for studying this complex, and visualize the associated signaling pathways and experimental workflows. Understanding the nuances of the CRF-CRF-BP system is paramount for the development of novel therapeutics targeting stress-related disorders.[3]

Introduction to the CRF-CRF-BP System

The CRF system is a cornerstone of the mammalian stress response, with the 41-amino acid neuropeptide CRF initiating a cascade of events upon its release from the paraventricular nucleus of the hypothalamus.[4] CRF binds to two G protein-coupled receptors, CRF receptor 1 (CRF-R1) and CRF receptor 2 (CRF-R2), to mediate its effects.[4][5]

CRF-BP is a 37-kDa glycoprotein that functions as a critical regulator of CRF's actions.[2][4] It is expressed in various regions of the brain, the pituitary gland, and in peripheral tissues in humans.[2][4] By sequestering CRF, CRF-BP effectively acts as a "ligand trap," preventing CRF from binding to its receptors and thereby dampening the stress response.[6] Interestingly, evidence also suggests that CRF-BP may have functions beyond simple sequestration, potentially interacting with CRF receptors in an allosteric manner.[1]

Structural and Molecular Basis of the Interaction

CRF-BP is a 322-amino acid protein with a single N-glycosylation site and ten conserved cysteine residues that form disulfide bonds, crucial for its tertiary structure.[2] The binding of CRF to CRF-BP is a high-affinity interaction, occurring in the picomolar to a low nanomolar range.[4]

Photoaffinity labeling studies have been instrumental in identifying the binding site for CRF on CRF-BP. These studies have revealed that the N-terminal region of CRF-BP is critical for this interaction. Specifically, residues within the 23-36 amino acid sequence of CRF-BP have been identified as contact points for CRF.[5][7] Further investigations using alanine (B10760859) scanning mutagenesis have pinpointed specific residues, such as Arginine 56 (Arg56) and Aspartic Acid 62 (Asp62), as key determinants of high-affinity binding to CRF.[8][9] Mutations at these sites can dramatically reduce the binding affinity for CRF while having a lesser effect on the binding of other related peptides like urocortin 1.[8][9]

Quantitative Analysis of CRF-CRF-BP Binding

The affinity of CRF and its analogs for CRF-BP has been quantified using various techniques, primarily radioligand binding assays. The data presented below is a summary of reported binding affinities (Ki) and inhibitory concentrations (IC50).

| Ligand | Species | Assay Conditions | Binding Affinity (Ki) | IC50 | Reference(s) |

| Human/Rat CRF (h/rCRF) | Human | Recombinant CRF-BP | 0.2 nM | - | [4] |

| Human/Rat CRF (h/rCRF) | Rat | Recombinant CRF-BP | 217 pM | - | |

| Urocortin I (UCN I) | Human | Recombinant CRF-BP | 2 nM | - | [4] |

| Urocortin I (UCN I) | Rat | Recombinant CRF-BP | 77.2 pM | - | |

| Urocortin II (UCN II) | Human | Recombinant CRF-BP | - | 4.4 nM | [4] |

| Ovine CRF (oCRF) | Human | Low affinity | - | - | [2] |

| CRF(6-33) | Human | High affinity | - | - | [2] |

| h/rCRF on CRF-BP (R56A mutant) | Human | Alanine Scanning | ~100-fold reduction in affinity | - | [8][9] |

| h/rCRF on CRF-BP (D62A mutant) | Human | Alanine Scanning | ~100-fold reduction in affinity | - | [8][9] |

Signaling Pathways Modulated by the CRF-CRF-BP Interaction

CRF binding to its receptors (CRF-R1 and CRF-R2) primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] This signaling cascade is central to the physiological and behavioral effects of stress. CRF-BP modulates this pathway by sequestering CRF, thereby reducing the amount of free ligand available to activate the receptors.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect CRF-CRF-BP Interaction

This protocol describes the co-immunoprecipitation of CRF and CRF-BP from cell lysates to demonstrate their in-vitro interaction.

Materials:

-

Cells expressing CRF and/or CRF-BP

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

Primary antibody (anti-CRF or anti-CRF-BP)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer)

-

Neutralization buffer (if using low pH elution, e.g., 1 M Tris-HCl pH 8.5)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-CRF-BP) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

If using Laemmli buffer, boil the sample for 5-10 minutes.

-

If using a low pH buffer, incubate for 5-10 minutes at room temperature, centrifuge to pellet the beads, and transfer the supernatant to a new tube containing neutralization buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the protein expected to be co-precipitated (e.g., anti-CRF).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a suitable substrate.

-

Photoaffinity Labeling to Identify CRF Binding Site on CRF-BP

This protocol outlines the general steps for using a photoactivatable CRF analog to covalently crosslink to its binding site on CRF-BP, followed by identification of the labeled peptide fragments.

Principle: A photoreactive group (e.g., benzophenone) is incorporated into a CRF analog. Upon UV irradiation, this group forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding pocket of CRF-BP.

Materials:

-

Recombinant CRF-BP

-